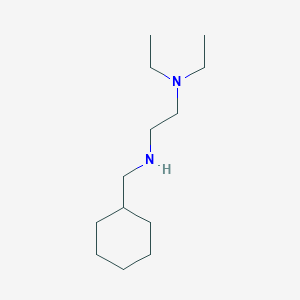

N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine

Description

N'-(Cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is a substituted ethylenediamine derivative featuring a cyclohexylmethyl group on one nitrogen and diethyl groups on the other. The compound’s unique steric and electronic profile arises from its bulky cyclohexylmethyl substituent and electron-donating diethyl groups, which influence its reactivity, solubility, and applications .

Properties

IUPAC Name |

N-(cyclohexylmethyl)-N',N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYZFNPFFTJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine typically involves the reaction of cyclohexylmethylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

[ \text{Cyclohexylmethylamine} + \text{Diethylamine} \xrightarrow{\text{Catalyst}} \text{N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine} ]

Industrial Production Methods

In an industrial setting, the production of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced catalysts and automated systems can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Steric and Electronic Properties

The table below compares key structural and functional attributes of N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine with similar ethylenediamine derivatives:

*Calculated based on molecular formula.

Key Observations:

- Steric Demand : The cyclohexylmethyl group introduces moderate steric hindrance compared to smaller substituents (e.g., diethyl) but less than bulkier groups like diisopropyl. This balance may optimize ligand-metal interactions in catalysis .

- Electronic Effects : Diethyl groups enhance electron density at the nitrogen atoms, improving nucleophilicity and metal-coordination ability. The cyclohexylmethyl group, being electron-donating via inductive effects, may further stabilize metal complexes .

Biological Activity

N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is a compound of interest in both synthetic organic chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₄H₃₁N₂

- Molecular Weight : 225.43 g/mol

The compound features two ethyl groups and a cyclohexylmethyl substituent attached to a central ethane-1,2-diamine backbone. This structure contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

-

Enzyme Inhibition :

- The compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways. Its amine groups allow it to interact with active sites of enzymes, altering their activity.

-

Receptor Binding :

- It may bind to receptors, influencing signaling pathways. Such interactions can lead to changes in cellular responses, including alterations in gene expression and protein synthesis.

-

Cytotoxic Effects :

- Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve induction of apoptosis or cell cycle arrest.

In Vitro Studies

Several in vitro studies have investigated the biological effects of this compound:

Case Studies

-

Enzyme Inhibition Study :

- A study focusing on enzyme inhibition demonstrated that this compound significantly inhibited the activity of specific enzymes involved in amino acid metabolism. This inhibition was dose-dependent and highlighted the compound's potential as a lead for drug development targeting metabolic disorders.

-

Cytotoxicity Assessment :

- In a cytotoxicity assay against cancer cell lines (e.g., HeLa cells), this compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to understand its effects on apoptosis pathways.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound | 225.43 g/mol | Enzyme inhibition, cytotoxicity | Potential anticancer effects |

| N,N-Diethyl-1,2-diaminopropane | 173.27 g/mol | Antimicrobial | Effective against Gram-positive bacteria |

| Cyclohexylamine | 113.17 g/mol | Neurotoxic effects | Central nervous system stimulant |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination strategies. For example, reacting N,N-diethylethane-1,2-diamine with cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dichloromethane at room temperature can yield the target compound. Reaction optimization should focus on solvent choice (to balance reactivity and solubility), stoichiometric ratios (1:1.2 molar ratio of diamine to alkylating agent), and temperature control (20–25°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm proton environments and carbon connectivity. For example, the cyclohexylmethyl group’s protons appear as multiplet peaks (δ 1.0–2.0 ppm), while ethyl groups resonate as quartets (δ 2.5–3.0 ppm) .

- HRMS : Confirm molecular weight (e.g., C₁₃H₂₇N₃: calculated m/z 225.22; observed m/z 226.23 [M+H]⁺) .

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the cyclohexylmethyl group (e.g., substituents like -OH, -NO₂) or replacing the ethyl groups with bulkier alkyl chains.

- Biological Assays : Test binding affinity to biological targets (e.g., G-protein-coupled receptors) using surface plasmon resonance (SPR) or fluorescence polarization. For example, highlights similar diamines as stabilizers for nucleic acid structures, suggesting potential DNA/RNA interaction studies .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Q. What strategies are effective in resolving contradictions in spectroscopic data when analyzing this compound derivatives?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the cyclohexylmethyl CH₂ and the adjacent nitrogen can confirm connectivity .

- Isotopic Labeling : Introduce ¹⁵N labels to trace nitrogen environments in complex mixtures .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N,N-diethyl analogs in ) to identify consistent spectral patterns .

Q. How can researchers investigate the compound’s stability under various pH and temperature conditions for long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% relative humidity for 4 weeks and analyze degradation products via LC-MS.

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor decomposition kinetics using UV-Vis spectroscopy (λ = 270 nm). suggests that diamines are prone to oxidation in acidic conditions, necessitating inert storage (argon atmosphere, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.